molecular formula C12H11Cl2N3O2 B1295539 Ethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate CAS No. 83279-66-7

Ethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B1295539
CAS No.: 83279-66-7
M. Wt: 300.14 g/mol
InChI Key: XOBRIYKLMQJCBQ-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate is a compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl ester group at the 4-position, an amino group at the 5-position, and a 2,4-dichlorophenyl group at the 1-position. Pyrazole derivatives have garnered significant interest due to their diverse biological activities and potential therapeutic applications .

Mechanism of Action

Target of Action

Ethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative . Pyrazole derivatives are known to interact with various targets such as p38MAPK, different kinases, COX, and others . .

Mode of Action

For instance, they can act as ligands for receptors or enzymes . The specific interaction of this compound with its targets would depend on its chemical structure and the nature of the target.

Biochemical Pathways

Pyrazole derivatives are known to affect various biochemical pathways depending on their targets . For instance, if the target is an enzyme involved in a specific biochemical pathway, the compound could inhibit or enhance the activity of the enzyme, thereby affecting the pathway.

Result of Action

If the compound inhibits an enzyme, it could prevent the enzyme from carrying out its function .

Biochemical Analysis

Biochemical Properties

Ethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme p38 mitogen-activated protein kinase (p38MAPK), which is involved in inflammatory responses and cell differentiation . The compound acts as an inhibitor of p38MAPK, thereby modulating inflammatory pathways. Additionally, it has been shown to interact with cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins, thus influencing inflammatory and pain responses .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . It also affects the expression of genes involved in cell survival and apoptosis, thereby altering cellular metabolism and promoting cell death in cancerous cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active site of p38MAPK, inhibiting its activity and preventing the phosphorylation of downstream targets . This inhibition leads to a reduction in the production of pro-inflammatory cytokines and mediators. Additionally, the compound interacts with COX enzymes, inhibiting their activity and reducing the synthesis of prostaglandins . These interactions result in the modulation of inflammatory responses and pain perception.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on p38MAPK and COX enzymes, leading to sustained anti-inflammatory and anti-proliferative effects . Prolonged exposure to the compound may result in adaptive cellular responses, potentially altering its efficacy over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and analgesic effects without notable toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may retain some of the biological activity of the parent compound or may be further metabolized to inactive forms. The compound also affects metabolic flux by modulating the activity of key enzymes involved in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it binds to intracellular proteins, facilitating its distribution to various cellular compartments . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, it can translocate to the nucleus, where it may influence gene expression by interacting with nuclear receptors and transcription factors . The subcellular localization of the compound is regulated by targeting signals and post-translational modifications .

Preparation Methods

The synthesis of ethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 2,4-dichlorophenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and scalability. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and improved efficiency .

Chemical Reactions Analysis

Ethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex pyrazole derivatives with potential biological activities.

    Biology: As a probe to study enzyme interactions and inhibition, particularly in the context of kinases and other proteins involved in signaling pathways.

    Medicine: As a potential therapeutic agent for the treatment of diseases such as cancer, inflammation, and infectious diseases.

    Industry: As an intermediate in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.

Comparison with Similar Compounds

Ethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties compared to other pyrazole derivatives .

Properties

IUPAC Name

ethyl 5-amino-1-(2,4-dichlorophenyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3O2/c1-2-19-12(18)8-6-16-17(11(8)15)10-4-3-7(13)5-9(10)14/h3-6H,2,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOBRIYKLMQJCBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=C(C=C(C=C2)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5073668
Record name 1H-Pyrazole-4-carboxylic acid, 5-amino-1-(2,4-dichlorophenyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5073668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83279-66-7
Record name 1H-Pyrazole-4-carboxylic acid, 5-amino-1-(2,4-dichlorophenyl)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083279667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrazole-4-carboxylic acid, 5-amino-1-(2,4-dichlorophenyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5073668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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